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molecular formula C10H13ClN4O2 B8275517 3-(((2-Amino-6-chloro-4-pyrimidinyl)amino)methyl)-3-(hydroxymethyl)cyclobutanone

3-(((2-Amino-6-chloro-4-pyrimidinyl)amino)methyl)-3-(hydroxymethyl)cyclobutanone

Cat. No. B8275517
M. Wt: 256.69 g/mol
InChI Key: VAFGRRONTLPYNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06080750

Procedure details

2-Amino-6-chloro-4-[[(1-hydroxymethyl-3-oxo-1-cyclobutyl)methyl]-amino]pyrimidine (2.21 g, 8.26 mmol) was dissolved in ethanol (80 ml) and sodium borohydride (0.31 g, 8.26 mmol) was added portionwise under ice-cooling. The mixture was stirred at room temperature for 30 minutes. The mixture was neutralized with hydrochloric acid-ethanol. The solvent was distilled away under reduced pressure and the residue was purified by silica gel column chromatography (chloroform:methanol=100:7) to give white crystals (2.14 g, quantitative), m.p. 136-139° C. (ethyl acetate).
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step Two
Name
hydrochloric acid ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([NH:8][CH2:9][C:10]2([CH2:15][OH:16])[CH2:13][C:12](=[O:14])[CH2:11]2)[CH:5]=[C:4]([Cl:17])[N:3]=1.[BH4-].[Na+].Cl.C(O)C>C(O)C>[NH2:1][C:2]1[N:7]=[C:6]([NH:8][CH2:9][C:10]2([CH2:15][OH:16])[CH2:11][CH:12]([OH:14])[CH2:13]2)[CH:5]=[C:4]([Cl:17])[N:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.21 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)NCC1(CC(C1)=O)CO)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.31 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
hydrochloric acid ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (chloroform:methanol=100:7)
CUSTOM
Type
CUSTOM
Details
to give white crystals (2.14 g, quantitative), m.p. 136-139° C. (ethyl acetate)

Outcomes

Product
Details
Reaction Time
30 min

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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